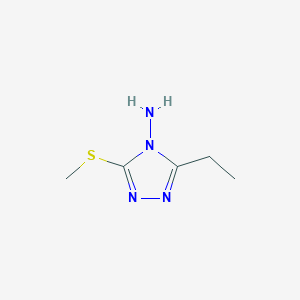

3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine, also known as EMT, is an organosulfur compound that has seen a wide range of applications in both scientific research and laboratory experiments. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of enzymes. EMT has also been used in the study of biological systems, including its role as a potent inhibitor of protein tyrosine phosphatases.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research by Bektaş et al. (2007) involved synthesizing novel 1,2,4-triazole derivatives, including structures similar to 3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine, to assess their antimicrobial activities. Some of these compounds exhibited good to moderate activities against tested microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis Methodologies

Studies on the synthesis of triazole derivatives provide insights into the chemical properties and potential applications of compounds like 3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine. For instance, the work by Boy and Guernon (2005) explores the Michael-like addition of various secondary amines to synthesize 2-aminoethyl-5-carbethoxythiazoles, indicating the versatility of triazole compounds in chemical synthesis (Boy & Guernon, 2005).

Corrosion Inhibition

Triazole derivatives, including those structurally related to 3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine, have been investigated for their corrosion inhibition properties. Sudheer and Quraishi (2013) demonstrated that triazole derivatives are effective cathodic type inhibitors for copper corrosion in hydrochloric acid medium, with significant inhibition efficiency (Sudheer & Quraishi, 2013).

Coordination Chemistry

Research into the coordination geometries of bis(4-amino-3-ethyl-1,2,4-triazole-5-thione) complexes of various metals, as detailed by Kajdan, Squattrito, and Dubey (2000), reveals the importance of triazole derivatives in forming complexes with transition metals. These complexes have implications for understanding the coordination behavior of triazole ligands, which can influence the development of metal-organic frameworks and other coordination compounds (Kajdan, Squattrito, & Dubey, 2000).

Photophysical Properties

The metal- and oxidant-free synthesis of fully substituted 1H-1,2,4-triazol-3-amines, as described by Guo et al. (2021), showcases the potential of triazole derivatives in the field of optical materials. These compounds exhibit fluorescence and aggregation-induced emission (AIE) properties, suggesting their applicability in organic chemistry, medicinal chemistry, and as optical materials (Guo, Liu, Deng, Mei, Zou, Zhong, Zhuo, Fan, & Zheng, 2021).

Eigenschaften

IUPAC Name |

3-ethyl-5-methylsulfanyl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-3-4-7-8-5(10-2)9(4)6/h3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTLEJSTCOBBDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1N)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide](/img/structure/B2892522.png)

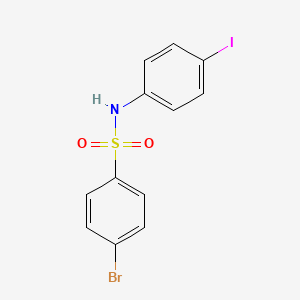

![N-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2892523.png)

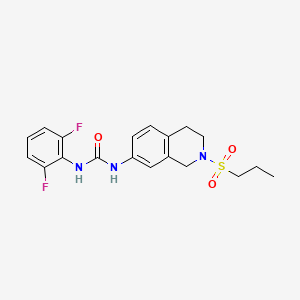

![N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2892532.png)

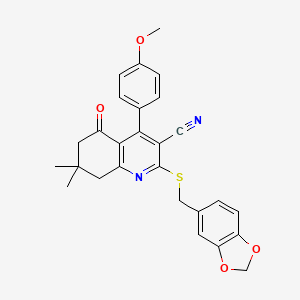

![N-(5-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2892537.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2892540.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2892541.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2892544.png)